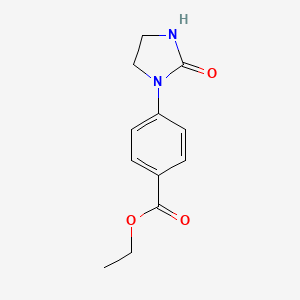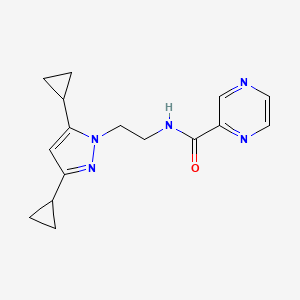
2,4-dimethyl-N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2,4-dimethyl-N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)thiazole-5-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring, a pyrimidine ring, and a thiazole ring . These types of compounds are often used in medicinal chemistry due to their various pharmaceutical applications .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple rings and functional groups .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. Similar compounds have been found to be potent kinase inhibitors with excellent antiproliferative activity against hematological and solid tumor cell lines .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These properties could include its solubility, stability, melting point, boiling point, and reactivity .
Applications De Recherche Scientifique
Synthesis and Biological Evaluation One stream of research involves the synthesis and biological evaluation of related compounds, focusing on their potential as anticancer and anti-inflammatory agents. For instance, novel pyrazolopyrimidine derivatives were synthesized and evaluated for their cytotoxic activities against certain cancer cell lines, demonstrating the versatility of thiazole and pyrimidine scaffolds in drug design (Rahmouni et al., 2016). Similarly, compounds derived from visnaginone and khellinone, showcasing thiazolopyrimidine structures, showed significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Polyamide Synthesis and Characterization Another area of research explores the synthesis of new polyamides incorporating pyridine and thiazole units, indicating the importance of these compounds in the development of new materials with potential applications in various industries (Faghihi & Mozaffari, 2008).
Antimicrobial Activity Further studies have investigated the antimicrobial properties of related compounds, such as pyridothienopyrimidines and pyridothienotriazines, which exhibit significant activity against certain microbial strains (Abdel-rahman et al., 2002).
Antituberculosis Activity Additionally, compounds with structural similarities have been evaluated for their antituberculosis potential, showing promising results against replicating and non-replicating strains of tuberculosis, highlighting the therapeutic potential of these chemical frameworks (Moraski et al., 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,4-dimethyl-N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS/c1-10-8-14(21-6-4-5-7-21)20-13(18-10)9-17-16(22)15-11(2)19-12(3)23-15/h8H,4-7,9H2,1-3H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBZZJZIEPLVFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=C(N=C(S2)C)C)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2555975.png)
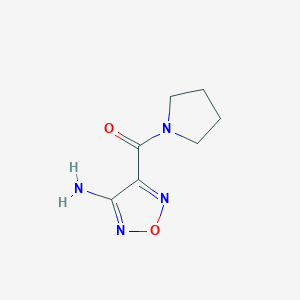
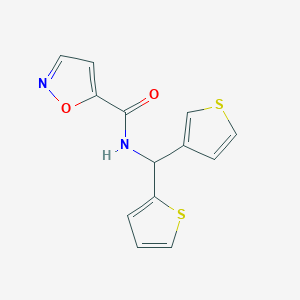
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2555983.png)
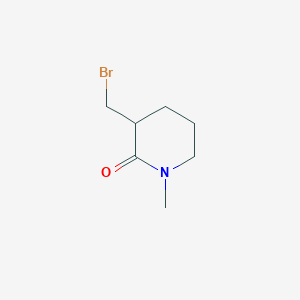
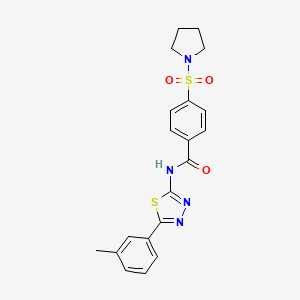
![N-[2-hydroxy-5-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]-2-methylpropanamide](/img/structure/B2555988.png)
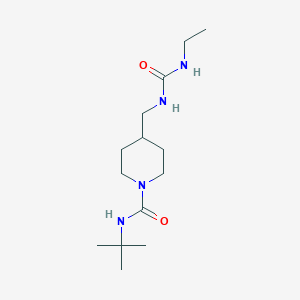
![1-[(1-Aminobutan-2-yl)oxy]-3-methylbenzene hydrochloride](/img/structure/B2555991.png)

